(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 79617-27-9
VCID: VC21551093
InChI: InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m0./s1
SMILES: CC(C(C(=O)OC)[NH3+])O.[Cl-]
Molecular Formula: C5H12ClNO3
Molecular Weight: 169.61 g/mol

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

CAS No.: 79617-27-9

Cat. No.: VC21551093

Molecular Formula: C5H12ClNO3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride - 79617-27-9

Specification

CAS No. 79617-27-9
Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
IUPAC Name [(2S,3S)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]azanium;chloride
Standard InChI InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m0./s1
Standard InChI Key OZSJLLVVZFTDEY-MMALYQPHSA-N
Isomeric SMILES C[C@@H]([C@@H](C(=O)OC)[NH3+])O.[Cl-]
SMILES CC(C(C(=O)OC)[NH3+])O.[Cl-]
Canonical SMILES CC(C(C(=O)OC)[NH3+])O.[Cl-]

Introduction

Chemical Identity and Structure

Basic Properties

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is a derivative of butanoic acid featuring specific stereochemistry at the C2 and C3 positions. The compound is characterized by the following properties:

PropertyValue
CAS Number79617-27-9
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
Physical AppearanceWhite powder
Purity (Typical)≥97%
GradePharmaceutical grade

The compound features a specific stereochemical configuration with the S configuration at both the C-2 and C-3 positions, which is critical for its biological activity and chemical reactivity .

Structural Features

The molecular structure of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride includes several functional groups that contribute to its properties and applications:

  • An amino group (-NH2) at the C-2 position

  • A hydroxyl group (-OH) at the C-3 position

  • A methyl ester group (-COOCH3)

  • A hydrochloride salt form that enhances solubility in aqueous solutions

This arrangement of functional groups, combined with its specific stereochemistry, makes the compound particularly valuable for research purposes and pharmaceutical applications.

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride typically follows a multi-step process:

  • Esterification of (2S,3S)-2-amino-3-hydroxybutanoic acid with methanol

  • Formation of the hydrochloride salt through the addition of hydrochloric acid

  • Purification of the final product

The reaction conditions must be carefully controlled to maintain the desired stereochemistry, with particular attention to temperature and pH levels during the synthesis process.

Industrial Production

For large-scale production, automated reactors are employed to ensure consistent quality and yield. Industrial production methods include:

  • Controlled esterification processes using optimized reaction parameters

  • Continuous monitoring of temperature, pH, and reaction progress

  • Implementation of quality control measures throughout the production process

  • Advanced purification techniques to ensure high purity of the final product

The production often involves crystallization and purification techniques such as recrystallization and chromatography to achieve the desired purity standards.

Purification Methods

Several purification methods can be employed to obtain high-purity (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride:

MethodAdvantagesTypical Application
RecrystallizationCost-effective, scalableInitial purification
Column ChromatographyHigh resolution, versatileSecondary purification
HPLCHighest purity, precise separationAnalytical grade production

These purification methods are essential for maintaining the stereochemical integrity of the compound, which is crucial for its biological activity.

Biological Activities

Metabolic Pathway Interactions

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride plays significant roles in metabolic pathways and enzyme interactions. Research has demonstrated its involvement in:

  • Amino acid metabolism pathways

  • Protein synthesis processes

  • Enzyme-substrate interactions in various biochemical reactions

The compound's stereochemistry is crucial for its recognition by specific enzymes, allowing it to participate effectively in these biological processes.

Antioxidant Properties

One of the notable biological activities of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is its antioxidant capability. Studies have shown that the compound can:

  • Reduce oxidative stress in cellular models

  • Protect cellular components from damage caused by reactive oxygen species

  • Contribute to cellular defense mechanisms against oxidative damage

These antioxidant properties make it a compound of interest for applications related to oxidative stress management and cellular protection.

Enzyme Interactions

The interaction of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride with enzymes is highly specific due to its stereochemical configuration. Research has shown that it can:

  • Act as a substrate for specific enzymes

  • Function as an inhibitor for certain metabolic enzymes

  • Modulate enzyme activity in biochemical pathways

These enzyme interactions form the basis for many of its potential applications in biochemistry and pharmaceutical research.

Pharmaceutical Applications

Pharmaceutical Formulation Considerations

When considering (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride for pharmaceutical applications, several factors must be addressed:

FactorConsideration
StabilityStorage under inert atmosphere at 2-8°C
SolubilityEnhanced in aqueous solutions due to hydrochloride salt form
CompatibilityAssessment with other formulation components
ManufacturingGMP-compliant processes for pharmaceutical grade material

These considerations are essential for the successful incorporation of the compound into pharmaceutical products .

Mechanism of Action

Molecular Targets

The mechanism of action of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride involves interaction with specific molecular targets and pathways. Current research suggests that it can:

  • Interact with enzymes involved in amino acid metabolism

  • Modulate specific signaling pathways related to oxidative stress

  • Act as a substrate or inhibitor for enzymes in biochemical reactions

These interactions are highly dependent on the compound's stereochemistry, which determines its binding affinity and specificity for various molecular targets.

Structure-Activity Relationships

The biological activity of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is closely linked to its structural features:

  • The (2S,3S) configuration is essential for recognition by specific enzymes

  • The amino group serves as a key recognition element for many biological interactions

  • The hydroxyl group contributes to hydrogen bonding with target molecules

  • The methyl ester group affects the compound's solubility and membrane permeability

Understanding these structure-activity relationships is crucial for optimizing the compound's application in research and pharmaceutical development.

Biochemical Pathways

The compound can influence various biochemical pathways through:

  • Direct enzyme inhibition or activation

  • Modulation of substrate availability in metabolic processes

  • Alteration of cellular redox status through its antioxidant properties

  • Influence on protein structure and function

These effects on biochemical pathways underlie many of the compound's potential therapeutic applications and research uses.

Research Methodology and Techniques

Analytical Methods

Several analytical techniques are employed for the characterization and quality control of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

  • X-ray Crystallography for three-dimensional structure determination

These analytical methods ensure the identity, purity, and stereochemical integrity of the compound for research and pharmaceutical applications .

Stability Studies

Understanding the stability of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride under various conditions is essential for its proper handling and storage:

  • Temperature-dependent stability studies reveal optimal storage conditions

  • pH stability assessments determine suitable formulation conditions

  • Light sensitivity testing informs packaging requirements

  • Humidity impact studies guide handling protocols

Research indicates that the compound should be stored under inert atmosphere at 2-8°C to maintain its chemical integrity and biological activity .

Future Research Directions

Emerging Applications

Several promising research areas for (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride are emerging:

  • Advanced drug delivery systems incorporating the compound

  • Combination therapies exploiting its antioxidant properties

  • Targeted enzyme modulation for specific metabolic disorders

  • Development of diagnostic tools utilizing enzyme-substrate interactions

These emerging applications highlight the versatility and potential of this compound in various scientific and medical fields.

Methodological Advances

Ongoing advances in synthesis and analytical methods are enhancing the utility of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride:

  • Improved stereoselective synthesis techniques for higher purity

  • More sensitive analytical methods for quality control

  • Enhanced purification protocols for research-grade material

  • Advanced computational modeling of enzyme-substrate interactions

These methodological advances are expected to expand the applications and accessibility of the compound for research and pharmaceutical development .

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